Goserelin
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLNMBMMGCOAS-URPVMXJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048297 | |
| Record name | Goserelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 2.83e-02 g/L | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
65807-02-5 | |
| Record name | Goserelin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goserelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Goserelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSERELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GOSERELIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Goserelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Goserelin
Mechanisms of Action at the Pituitary Level
Goserelin's mechanism of action at the pituitary level involves an initial stimulatory phase followed by a sustained suppressive phase, mediated through its interaction with LHRH receptors.
This compound is designed as a synthetic analog of LHRH, exhibiting enhanced potency and a prolonged duration of action compared to the endogenous hormone bccancer.bc.cawikipedia.orgguidetopharmacology.org. This increased efficacy is attributed to its higher receptor affinity and greater biological stability bccancer.bc.ca. Upon administration, this compound rapidly binds to the GnRH receptor cells located in the pituitary gland wikipedia.orgpatsnap.com. The pharmacological effects of this compound are intrinsically linked to its ability to occupy a significant proportion of these GnRH receptors. This sustained occupation subsequently leads to the internalization of the receptors, causing them to disappear from the cell surface nih.gov. This process of receptor internalization is a crucial step in initiating the subsequent desensitization and downregulation of the pituitary response to GnRH nih.gov.
The initial phase following this compound administration is characterized by a transient surge in gonadotropin secretion, commonly referred to as the "flare-up" phenomenon patsnap.comoup.comzoladexhcp.comnih.govrxlist.commdpi.comwikipedia.orgresearchgate.netmedicalnewstoday.commedscape.commednexus.org. As a GnRH agonist, this compound initially stimulates the pituitary gland to release increased amounts of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) bccancer.bc.cawikipedia.orgpatsnap.comnih.govrxlist.commdpi.comwikipedia.orgnih.govbachem.comcuaj.catersera.com. This transient stimulation of gonadotropins results in a temporary elevation of serum sex hormone levels, specifically testosterone (B1683101) in males and estradiol (B170435) in females bccancer.bc.cawikipedia.orgpatsnap.comnih.govrxlist.comwikipedia.orgresearchgate.netmedscape.commednexus.orgtersera.commims.comfda.gov.ph.
This initial hormonal surge can lead to a temporary worsening of symptoms in hormone-sensitive conditions, such as prostate or breast cancer bccancer.bc.cazoladexhcp.comrxlist.commedicalnewstoday.commedscape.commednexus.orgtersera.combreastcancernow.orgendometriosis.org. For instance, in men, peak testosterone levels typically occur within 2 to 4 days of initiation, returning to baseline by 7 to 8 days wikipedia.org.
Despite the initial stimulatory effect, continuous and non-pulsatile administration of this compound leads to a paradoxical and sustained suppression of gonadotropin secretion bccancer.bc.cawikipedia.orgpatsnap.comnih.govoup.comnih.govmdpi.comwikipedia.orgresearchgate.netmednexus.orgnih.govbachem.comcuaj.cafrontiersin.org. This is achieved through the downregulation and desensitization of the LHRH/GnRH receptors in the pituitary gland bccancer.bc.cawikipedia.orgpatsnap.comnih.govoup.comnih.govmdpi.comwikipedia.orgresearchgate.netmednexus.orgnih.govbachem.comcuaj.cafrontiersin.org. Persistent exposure to this compound diminishes the pituitary gland's responsiveness to GnRH, effectively leading to a profound decrease in the release of LH and FSH patsnap.comnih.govwikipedia.orgmednexus.orgnih.govbachem.comcuaj.catersera.comfrontiersin.org. This downregulation effect can be observed approximately 10 days after treatment initiation nih.gov. The resulting state is one of hypogonadotropic hypogonadism, where the gonads produce significantly lower levels of sex hormones due to reduced pituitary stimulation patsnap.comwikipedia.org. The suppressive effects of this compound are reversible, with pituitary sensitivity to GnRH gradually returning upon discontinuation of the drug patsnap.com.
Impact on Endocrine Axes
This compound's action fundamentally modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant suppression of sex hormone secretion.
This compound primarily modulates the HPG axis by directly interacting with the pituitary gland, which is a central component of this endocrine feedback loop patsnap.comoup.comfrontiersin.orgjhoponline.com. The natural GnRH from the hypothalamus is secreted in a pulsatile manner, which is crucial for the physiological synthesis and release of LH and FSH from the pituitary, thereby regulating gonadal function tandfonline.com. This compound, being a synthetic analog, provides continuous, non-pulsatile stimulation to the pituitary GnRH receptors wikipedia.orgtandfonline.comnih.gov. This non-physiological stimulation initially overstimulates the gonadotropes, but with chronic exposure, it disrupts the endogenous hormonal feedback systems, leading to a sustained suppression of the entire pituitary-gonadal axis wikipedia.orgoup.comnih.govtandfonline.com. This central inhibition ultimately results in a significant reduction in the production of sex hormones by the gonads bccancer.bc.capatsnap.comnih.gov.
The sustained downregulation and desensitization of pituitary GnRH receptors by this compound lead to a dramatic decrease in the secretion of LH and FSH, which in turn profoundly suppresses the production of sex hormones by the gonads bccancer.bc.capatsnap.comnih.govwikipedia.orgmednexus.orgnih.govbachem.comtersera.commims.comfda.gov.phfrontiersin.orgjhoponline.comnih.govresearchgate.net.
Testosterone Suppression in Males: In men, this compound effectively reduces serum testosterone levels to castration levels bccancer.bc.cawikipedia.orgrxlist.comwikipedia.orgmednexus.orgtersera.commims.comfda.gov.ph. This therapeutic reduction typically occurs within approximately 21 days (3 weeks) after the initiation of therapy, with some studies indicating a range of 2 to 4 weeks bccancer.bc.cawikipedia.orgtersera.commims.comfda.gov.ph. This suppression is maintained throughout the duration of continuous treatment bccancer.bc.catersera.comfda.gov.ph.
Estradiol Suppression in Females: In women, this compound suppresses serum estradiol levels to concentrations similar to those observed in postmenopausal women bccancer.bc.canih.govzoladexhcp.comresearchgate.netmims.combreastcancernow.orgfrontiersin.orgjhoponline.comresearchgate.net. This reduction is generally achieved within 3 weeks of initial administration, with some reports indicating around 4 weeks bccancer.bc.cazoladexhcp.commims.combreastcancernow.org. The sustained suppression of estradiol is maintained with ongoing this compound therapy bccancer.bc.cazoladexhcp.comfda.gov.ph.
The dynamics of sex hormone suppression are critical for the therapeutic efficacy of this compound in hormone-sensitive conditions.
Table 1: Dynamics of Sex Hormone Suppression by this compound
| Sex Hormone | Target Level Achieved | Time to Achieve Target Level | Relevant Mechanism |
| Testosterone (Males) | Castration levels | ~21 days (3-4 weeks) bccancer.bc.cawikipedia.orgtersera.commims.comfda.gov.ph | Suppression of LH, leading to reduced testicular androgen production bccancer.bc.capatsnap.comtersera.com |
| Estradiol (Females) | Postmenopausal levels | Within 3 weeks (approx. 4 weeks) bccancer.bc.cazoladexhcp.commims.combreastcancernow.org | Suppression of FSH and LH, leading to reduced ovarian estrogen production bccancer.bc.capatsnap.comfrontiersin.org |
Table 2: Gonadotropin Suppression by this compound (Example Data)
| Hormone | Baseline Level (Mean) | Decrease at End of Trial (Mean) | Source |
| LH | Initial increase followed by suppression | ~98.0% - 99.0% mednexus.org | mednexus.org |
| FSH | Initial increase followed by suppression | ~63.7% - 64.7% mednexus.org | mednexus.org |
The profound reduction in circulating sex hormones, driven by the sustained pituitary desensitization, forms the basis for this compound's therapeutic applications in hormone-dependent conditions patsnap.com.
Cellular and Subcellular Effects Beyond Hormonal Suppression
Beyond its well-established role in systemic hormonal suppression, this compound has demonstrated direct cellular and subcellular effects, particularly in various cancer cell lines. These effects highlight its potential as an antitumor agent through mechanisms independent of its primary endocrine action.
Regulation of Gene Expression and MicroRNA Profiles (e.g., miR-301a-3p, miR-429)
This compound has been shown to influence gene expression by modulating microRNA (miRNA) profiles. Specifically, research indicates that this compound can downregulate the expression of miR-301a-3p and miR-429. researchgate.netresearchgate.net Both miR-301a-3p and miR-429 are frequently found to be overexpressed in primary and metastatic tumors. researchgate.netresearchgate.net MicroRNAs are crucial regulators of gene expression at the post-transcriptional level, functioning by repressing mRNA translation. mdpi.comnih.gov The suppression of these particular miRNAs by this compound is hypothesized to activate downstream signaling networks, such as those mediated by Early Growth Response 1 (EGR1), which are typically inhibited by these miRNAs. researchgate.netresearchgate.net
Table 1: Influence of this compound on MicroRNA Expression
| MicroRNA (miRNA) | Effect of this compound | Clinical Relevance |
| miR-301a-3p | Downregulation | Overexpressed in primary and metastatic tumors researchgate.netresearchgate.net |
| miR-429 | Downregulation | Overexpressed in primary and metastatic tumors researchgate.netresearchgate.net |
Influence on Cancer Cell Growth Signaling Pathways
This compound directly impacts the growth and proliferation of various human cancer cell lines, exhibiting dose- and time-dependent inhibitory effects, often mediated through the GnRHR expressed on these cells. nih.gov A significant mechanism identified in epithelial ovarian cancer (EOC) cells is this compound's ability to promote apoptosis by upregulating forkhead box O1 (FOXO1) via the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.govresearchgate.netnih.govresearchgate.net this compound has been observed to decrease AKT activity, and this reduction is crucial for the subsequent upregulation of FOXO1. nih.govresearchgate.net FOXO1 is recognized as a tumor suppressor that plays a role in inhibiting cell proliferation and inducing apoptosis. nih.gov
Furthermore, this compound treatment has been linked to an increase in the expression of the proapoptotic protein B-cell CLL/lymphoma 2 (BCL2)-associated X protein (BAX) in a TP53-dependent manner in prostate cancer cell lines. researchgate.net It also upregulates members of the tumor necrosis factor (TNF) and TNF receptor superfamilies, which are known downstream targets of FOXO1. nih.govresearchgate.net Studies on LNCaP prostate cancer cells have shown that this compound can significantly inhibit their proliferation at concentrations ranging from 10⁻⁹ to 10⁻⁶ M. ncats.io
Table 2: this compound's Effects on Cancer Cell Signaling Pathways
| Pathway/Factor | Effect of this compound | Outcome/Mechanism | Cell Lines/Context |
| PI3K/AKT Pathway | Decreased AKT activity | Upregulation of FOXO1, promotion of apoptosis nih.govresearchgate.net | Epithelial Ovarian Cancer (EOC) cells (SKOV3, SKOV3-ip, A2780) nih.govresearchgate.net |
| FOXO1 | Upregulation | Tumor suppressor activity, inhibition of proliferation, induction of apoptosis nih.govresearchgate.net | Epithelial Ovarian Cancer (EOC) cells nih.govresearchgate.net |
| BAX (proapoptotic protein) | Increased expression | TP53-dependent apoptosis researchgate.net | Prostate cancer cell lines researchgate.net |
| TNF and TNF receptor superfamilies | Upregulation | Downstream targets of FOXO1, linked to apoptosis nih.govresearchgate.net | Epithelial Ovarian Cancer (EOC) cells nih.govresearchgate.net |
| LNCaP cell proliferation | Inhibition (10⁻⁹-10⁻⁶ M) | Direct anti-proliferative effect ncats.io | LNCaP prostate cancer cells ncats.io |
Studies on Cell Apoptosis and Inflammatory Responses
This compound has demonstrated a direct capacity to promote apoptosis in epithelial ovarian cancer (EOC) cells, both in in vitro and in vivo models. nih.govnih.gov This pro-apoptotic effect has been substantiated through various experimental methods, including flow cytometry, Hoechst staining, and TUNEL staining, across different EOC cell lines such as SKOV3, SKOV3-ip, and A2780. nih.govresearchgate.net Specifically, this compound treatment has been shown to increase the proportion of apoptotic SKOV3-ip cells in a dose- and time-dependent manner. nih.gov Further evidence of apoptosis induction includes the observable increase in the expression of cleaved-caspase-3 and cleaved-PARP, which are established markers of programmed cell death, following this compound treatment. researchgate.net In vivo studies involving nude mice bearing xenograft tumors confirmed these findings, with this compound significantly increasing the number of apoptotic cells within the tumors. nih.gov
Beyond its effects on cancer cells, this compound has also shown modulatory effects on inflammatory responses. In studies conducted on male rats, this compound administration was found to significantly mitigate the increase in myocardial levels of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and intercellular adhesion molecule 1 (ICAM-1). nih.gov This reduction in inflammatory markers was observed in the context of myocardial ischemia-reperfusion (I/R) injury, where this compound also reduced apoptotic injury, suggesting a protective role against inflammation and cell death in non-malignant tissues. nih.gov
Pharmacokinetic and Pharmacodynamic Research
Pharmacokinetic Profiles of Goserelin Formulations
This compound's pharmacokinetic profile has been extensively studied in both healthy individuals and patients, utilizing various formulations, including aqueous solutions for experimental purposes and subcutaneous depot formulations for therapeutic use researchgate.netdrugbank.com.
This compound is not active orally but is rapidly absorbed following subcutaneous administration cancercareontario.canih.govdrugbank.com. For therapeutic applications, this compound is formulated as subcutaneous depots, typically incorporating a biodegradable lactide-glycolide copolymer matrix researchgate.netnih.govnih.govfda.govscholaris.ca. These depots are designed to release this compound continuously over extended periods, commonly 1 month (3.6 mg depot) or 3 months (10.8 mg depot) researchgate.netnih.govnih.govfda.gov.
The release kinetics from these depot formulations dictate the observed serum this compound profiles researchgate.net. For the 3.6 mg implant, peak plasma concentrations are generally reached within 12-15 days in males and 8-22 days in females drugs.commedscape.commims.com. In contrast, the 10.8 mg depot exhibits a relatively rapid initial release, leading to a peak concentration within 24 hours after dosing fda.govmedscape.commims.com. Following this initial peak, the sustained release from the depot maintains reasonably stable systemic exposure from approximately Day 4 until the end of the 12-week dosing interval nih.govfda.gov. Studies in rats with sustained-release implants of this compound have shown that maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC0-t) increase in a dose-proportional manner within the range of 0.3-1.2 mg/rat magtechjournal.comresearchgate.net. No clinically significant accumulation of this compound has been observed during multiple administrations of these depot formulations researchgate.netnih.govfda.govmedsafe.govt.nz.
Following subcutaneous administration of a 250 mcg aqueous solution of this compound, the apparent volume of distribution in healthy males was determined to be 44.1 ± 13.6 liters nih.govdrugbank.comfda.gov. In females, the volume of distribution has been reported as 20.3 L bccancer.bc.camedscape.commims.com. This compound exhibits moderate plasma protein binding, approximately 27% nih.govbccancer.bc.cadrugbank.comdrugs.comfda.govmedscape.commims.com.
Table 1: this compound Volume of Distribution and Protein Binding
| Parameter | Value (Males) | Value (Females) | Source |
| Volume of Distribution | 44.1 ± 13.6 L | 20.3 L | nih.govbccancer.bc.cadrugbank.comfda.govmedscape.commims.com |
| Plasma Protein Binding | Approx. 27% | Approx. 27% | nih.govbccancer.bc.cadrugbank.comdrugs.comfda.govmedscape.commims.com |
This compound undergoes extensive metabolism prior to excretion researchgate.netnih.gov. The primary clearance mechanism involves the hydrolysis of its C-terminal amino acids cancercareontario.canih.govdrugs.comfda.govmims.comrxlist.com. The major circulating component in serum has been identified as a 1-7 fragment, while a 5-10 fragment is the major component found in the urine of healthy male volunteers nih.govfda.govrxlist.com. The metabolism profile in humans is similar to, but narrower than, that observed in other species, with all human metabolites also found in toxicology studies nih.govfda.govrxlist.com.
Clearance of this compound following subcutaneous administration of a radiolabeled solution is very rapid and occurs through a combination of hepatic and urinary excretion nih.govdrugbank.comfda.govrxlist.com. More than 90% of a subcutaneous radiolabeled solution formulation dose of this compound is excreted in urine nih.govdrugbank.comdrugs.comfda.govmims.comrxlist.com. While this compound is primarily eliminated via the kidneys, its pharmacokinetics are generally unaffected by hepatic impairment researchgate.netnih.govdrugs.commedsafe.govt.nzrxlist.comnih.gov. However, in patients with severe renal impairment, the total renal clearance is decreased, leading to an increased elimination half-life researchgate.netnih.govmedsafe.govt.nzrxlist.comnih.gov.
The elimination half-life of this compound varies depending on the formulation and patient population. When administered as an aqueous solution, the mean elimination half-life (t1/2β) is approximately 4.2 hours in males and 2.3 hours in females researchgate.netnih.govnih.gov. For depot formulations, the half-life is generally reported as 2-4 hours drugs.commims.commedsafe.govt.nz. In patients with severe renal impairment (creatinine clearance < 20 mL/min), the serum elimination half-life can increase to 12.1 hours, compared to 4.2 hours for subjects with normal renal function (creatinine clearance > 70 mL/min) researchgate.netnih.govdrugs.comfda.govrxlist.comnih.gov. Despite this increase in half-life in renal impairment, there is no evidence of clinically significant accumulation of this compound with multiple dosing of the depot formulations nih.govfda.govmedsafe.govt.nz.
Table 2: this compound Elimination Half-Life
| Patient Population/Formulation | Elimination Half-Life (t1/2β) | Source |
| Healthy Males (aqueous solution) | 4.2 hours | researchgate.netnih.govrxlist.comnih.gov |
| Healthy Females (aqueous solution) | 2.3 hours | researchgate.netnih.govnih.gov |
| General (depot formulations) | 2-4 hours | drugs.commims.commedsafe.govt.nz |
| Males with Severe Renal Impairment | 12.1 hours | researchgate.netnih.govdrugs.comfda.govrxlist.comnih.gov |
| Males with Normal Renal Function | 4.2 hours | fda.govrxlist.com |
Pharmacodynamic Characterization
This compound, as a synthetic analogue of LHRH/GnRH, exerts its pharmacodynamic effects by initially stimulating and then chronically suppressing the pituitary-gonadal axis cancercareontario.cabccancer.bc.caglowm.comdrugs.com.
Upon initial administration of this compound, there is a transient increase in the levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) researchgate.netcancercareontario.cabccancer.bc.cadrugs.commims.com. This initial stimulatory phase is followed by a sustained suppression of pituitary gonadotropin secretion due to the chronic administration of this compound, which leads to down-regulation of LHRH receptors researchgate.netcancercareontario.cabccancer.bc.caglowm.comdrugs.com.
This sustained suppression results in a marked reduction in testicular and ovarian steroidogenesis drugs.com. Specifically, serum testosterone (B1683101) levels in men are suppressed to castrate levels, typically within 2-4 weeks of initiating therapy researchgate.netcancercareontario.cabccancer.bc.cadrugs.comfda.govmims.com. In women, serum estradiol (B170435) levels are suppressed to within the postmenopausal range, usually within 3 weeks researchgate.netcancercareontario.camims.com. FSH and LH levels are suppressed to follicular phase levels within approximately 4 weeks mims.com. Throughout the treatment period with this compound depots, these suppressed hormone levels are maintained researchgate.net.
Table 3: Temporal Dynamics of Hormonal Suppression by this compound
| Hormone/Parameter | Time to Suppression (Approximate) | Source |
| Testosterone (to castrate level) | 2-4 weeks | researchgate.netcancercareontario.cabccancer.bc.cadrugs.comfda.govmims.com |
| Estradiol (to postmenopausal level) | Within 3 weeks | researchgate.netcancercareontario.camims.com |
| FSH and LH (to follicular phase levels) | Within 4 weeks | mims.com |
Time-Course of Sex Hormone Suppression to Castrate/Postmenopausal Levels
Upon initial administration, this compound, as a GnRH agonist, causes a transient increase in the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a temporary elevation in serum testosterone in men and estradiol in women. This phenomenon is commonly referred to as a "flare-up effect" bccancer.bc.carxlist.comresearchgate.netwikipedia.orgcancercareontario.cazoladexhcp.comeviq.org.aucancercareontario.camednexus.org.
Following this initial surge, chronic administration of this compound results in the down-regulation of LHRH receptors in the pituitary gland, leading to a significant reduction in LH and FSH secretion bccancer.bc.carxlist.comresearchgate.netmednexus.org. Consequently, sex hormone levels are suppressed to castrate or postmenopausal ranges.
In men, serum testosterone levels typically decrease to castrate levels, generally defined as less than 50 ng/dL (or <0.6 ng/mL, or <1.7 nmol/L), approximately 21 days (3 weeks) to 4 weeks after the initiation of therapy bccancer.bc.carxlist.comresearchgate.netwikipedia.orgcancercareontario.caeviq.org.aubehmedicalbulletin.orgbehmedicalbulletin.orgnih.govcancerbiomed.org. This suppression is consistently maintained throughout the duration of treatment rxlist.comresearchgate.netnih.gov. For instance, one study observed mean testosterone concentrations falling below 0.3 µg/L by week 4, remaining suppressed for the treatment duration, with 98% of evaluable patients achieving adequate suppression at week 26 nih.gov. Another study noted that all patients receiving this compound 10.8 mg reached castrate levels by the third month, with some experiencing levels above castration at an average of 13 months behmedicalbulletin.orgbehmedicalbulletin.org.
For women, serum estradiol levels are typically suppressed to levels consistent with the postmenopausal state within 3 to 4 weeks following the initial administration bccancer.bc.carxlist.comresearchgate.netzoladexhcp.comnih.govbreastcancernow.orgnih.gov. Postmenopausal estradiol levels are generally considered to be around <35 pg/mL or <110 pmol/L zoladexhcp.comnih.gov. This suppression of estradiol is maintained throughout the therapy researchgate.netnih.gov. Serum LH and FSH levels are also suppressed to follicular phase levels within four weeks of initial administration and are usually maintained within that range with continued use rxlist.com.
The time course of sex hormone suppression is summarized in the table below:
| Hormone | Target Level | Time to Suppression (Approx.) | Duration of Suppression |
| Testosterone | Castrate (<50 ng/dL) | 3-4 weeks bccancer.bc.carxlist.comresearchgate.netwikipedia.orgcancercareontario.ca | Maintained throughout therapy rxlist.comresearchgate.netnih.gov |
| Estradiol | Postmenopausal (<35 pg/mL) | 3-4 weeks bccancer.bc.carxlist.comresearchgate.netzoladexhcp.comnih.gov | Maintained throughout therapy researchgate.netnih.gov |
| LH & FSH | Follicular phase levels | Within 4 weeks rxlist.commednexus.org | Maintained with continued use rxlist.com |
Dose-Response Relationships in Hormonal Modulation
Studies have investigated the dose-response relationships of this compound in hormonal modulation, particularly comparing different depot formulations. A key finding is the non-inferiority of the 10.8 mg this compound dose administered every 12 weeks (or 3 months) compared to the 3.6 mg dose administered monthly (every 4 weeks) in achieving hormonal suppression onclive.comcancernetwork.comtargetedonc.comesmo.orgnih.govresearchgate.net.
For instance, in premenopausal women with estrogen receptor-positive advanced breast cancer, both 3.6 mg monthly and 10.8 mg every 12 weeks this compound regimens demonstrated similar efficacy in suppressing serum estradiol to postmenopausal levels onclive.comcancernetwork.comtargetedonc.comesmo.orgnih.govresearchgate.net. A real-world study showed an estradiol suppression rate of 98.96% with the 10.8 mg dose versus 92.71% with the 3.6 mg dose, confirming noninferiority onclive.comcancernetwork.com. Mean serum estradiol concentrations at week 24 were reported as 20.3 pg/mL for the 10.8 mg group and 24.8 pg/mL for the 3.6 mg group, indicating comparable suppression targetedonc.comnih.govresearchgate.net.
In a dose-finding trial in Japanese patients with advanced prostatic cancer, doses of 0.9 mg, 1.8 mg, and 3.6 mg of this compound depot administered every 28 days for 12 weeks were evaluated. While all doses led to significant decreases in LH, FSH, and testosterone, the suppression of testosterone to castrate levels was observed in all patients except two treated with the 0.9 mg dose nih.gov. This suggests a dose-dependent effect, with the 3.6 mg dose being effective in achieving and maintaining castrate testosterone levels nih.gov.
The comparative hormonal modulation across different this compound doses is summarized below:
| Hormone Suppression | This compound 3.6 mg (Monthly) | This compound 10.8 mg (Every 12 Weeks) |
| Estradiol Suppression Rate | 92.71% onclive.comcancernetwork.com | 98.96% onclive.comcancernetwork.com |
| Mean Serum Estradiol (Week 24) | 24.8 pg/mL targetedonc.comnih.govresearchgate.net | 20.3 pg/mL targetedonc.comnih.govresearchgate.net |
| Testosterone Suppression to Castrate Levels | Achieved nih.gov | Achieved behmedicalbulletin.orgbehmedicalbulletin.orgcancerbiomed.orgnih.gov |
| LH & FSH Suppression | Achieved nih.gov | Achieved mednexus.org |
Pharmacokinetic/Pharmacodynamic Modeling and Simulation
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling and simulation are crucial tools for understanding the relationship between drug exposure and its observed biological effects youtube.com. For this compound, PK/PD modeling has been employed to characterize how the drug's concentration in the body relates to its hormonal modulation effects.
The pharmacokinetics of this compound are primarily influenced by its release rate from the biodegradable lactide-glycolide copolymer matrix of its depot formulations researchgate.net. This controlled release ensures sustained therapeutic drug levels over the intended administration period (e.g., 1 or 3 months) researchgate.net.
Studies have utilized PK/PD modeling to assess the dynamic interplay between this compound administration and the resulting changes in serum hormone levels, including testosterone, LH, and FSH veeva.com. Population PK and semi-mechanistic PK/PD modeling and simulation approaches have been applied to further elucidate these relationships health.milpage-meeting.org. These models help in predicting the time course of hormone suppression and understanding the variability in patient responses, contributing to the optimization of treatment strategies.
Preclinical Efficacy and Safety Research
Animal Model Studies on Anti-Tumor Efficacy
Preclinical research has extensively explored goserelin's anti-tumor efficacy across different hormone-dependent cancer models, primarily focusing on its ability to suppress sex hormone production and induce tumor regression.
In male animal models, the pharmacological effects of this compound are directly linked to its sustained occupation and desensitization of GnRH receptors in the pituitary gland nih.govfrontiersin.org. This leads to a marked suppression of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion nih.govfrontiersin.org. Consequently, a significant reduction in testosterone (B1683101) secretion is observed, resulting in testes atrophy and prostate involution nih.govfrontiersin.org.
Studies on a novel extended-release this compound acetate (B1210297) formulation (LY01005) in rats demonstrated an initial supra-physiological increase in testosterone levels within 24 hours post-dosing, which then rapidly declined to castration levels nih.govfrontiersin.orgnih.gov. The potency of LY01005 was comparable to the reference compound, Zoladex®, with its effect being more sustained and stable nih.govnih.gov. These findings highlight this compound's capacity to achieve and maintain castrate levels of testosterone in preclinical prostate cancer models, leading to the regression of accessory sex organs nih.govmedsinfo.com.au.
Table 1: Preclinical Hormonal and Organ Effects of this compound in Male Rats
| Effect on Hormones/Organs | Observation in Rats (LY01005/Goserelin) | Reference |
| Testosterone Levels | Initial supra-physiological increase, then rapid fall to castration level | nih.govfrontiersin.orgnih.gov |
| Testes | Atrophy | nih.govfrontiersin.org |
| Prostate | Involution | nih.govfrontiersin.org |
| Epididymis | Changes observed | nih.govfrontiersin.orgnih.gov |
This compound has demonstrated efficacy in preclinical models of hormone-dependent breast cancer. In studies involving female dogs with hormone-dependent mammary cancer (T2-T4, N0, M0 according to TNM clinical staging), this compound treatment led to a decrease in circulating levels of estradiol (B170435) and progesterone (B1679170) nih.gov. This hormonal suppression resulted in a reduction in the size of mammary tumors nih.gov. All treated animals exhibited an objective response to the treatment after three months, and the relapse-free survival rate after two years was 88% nih.gov.
The mechanism in female models involves ovarian atrophy and a decrease in estradiol to castrate or post-menopausal levels, along with the involution of the uterus and mammary gland, and the regression of sex hormone-responsive tumors frontiersin.org.
Table 2: Preclinical Efficacy of this compound in Female Dog Mammary Cancer Models
| Parameter | Observation after this compound Treatment (Female Dogs) | Reference |
| Estradiol Levels | Decreased | nih.gov |
| Progesterone Levels | Decreased | nih.gov |
| Mammary Tumor Size | Reduced | nih.gov |
| Objective Response (3 months) | 100% (all animals) | nih.gov |
| Relapse-Free Survival (2 years) | 88% | nih.gov |
This compound's fundamental action involves the suppression of sex hormones (testosterone and estrogen) by desensitizing GnRH receptors in the pituitary wikipedia.orgmims.com. This mechanism underlies its utility for a broader range of hormone-dependent neoplasms beyond prostate and breast cancers, where the growth and progression of the tumor are reliant on these hormones wikipedia.orgfrontiersin.org. Preclinical studies generally confirm that the sustained blockade of GnRH receptors leads to a reduction in sex hormone levels, which can inhibit the growth of tumors sensitive to these hormones nih.govfrontiersin.org.
Preclinical Toxicity and Safety Assessments
Preclinical toxicity and safety assessments in animal models are crucial for understanding the potential effects of this compound on various physiological systems, particularly the reproductive and endocrine systems.
In male animal models, this compound's pharmacological action directly leads to significant changes in the reproductive system, including testes atrophy, suppression of testosterone secretion, and prostate involution nih.govfrontiersin.org. Similarly, in female animal models, this compound induces ovarian atrophy, a decrease in estradiol to castrate or post-menopausal levels, and involution of the uterus and mammary gland frontiersin.org.
A toxicity study of an extended-release this compound acetate formulation (LY01005) in rats confirmed that nearly all observed positive findings, including changes in hormone levels (follicle-stimulating hormone, luteinizing hormone, testosterone, and progestin) and alterations in reproductive organs (uterus, ovary, vagina, cervix uteri, mammary gland, testis, epididymis, and prostate), were directly attributable to the pharmacological effects of this compound nih.govfrontiersin.orgnih.govresearchgate.net. Importantly, studies in male and female dogs indicated that the effects of this compound on reproductive organs appeared to be completely reversible upon cessation of treatment after continuous administration for one year at high doses (equivalent to approximately 57 times the recommended monthly human dose based on AUC) medsinfo.com.au.
Long-term preclinical investigations have examined the effects of this compound on the pituitary gland. In rats, studies revealed a higher incidence of pituitary adenomas in this compound-treated animals compared to controls hres.ca. However, these findings in long-term animal toxicology studies are considered to represent a species-specific effect related to castration in the rat, and their relevance to humans has not been established hres.ca. The pharmacological effect of this compound involves rapid binding to GnRH receptor cells in the pituitary gland, leading to an initial surge in LH and FSH, followed by a significant reduction in their production due to receptor downregulation and desensitization wikipedia.orgnih.govfrontiersin.orgresearchgate.net. This desensitization is maintained even with very low levels of this compound once achieved researchgate.net.
Table 3: Preclinical Pituitary Gland Observations in Rats
| Animal Model | Observation | Relevance to Humans | Reference |
| Rats | Higher incidence of pituitary adenomas | Not established; considered species-specific effect of castration | hres.ca |
Genotoxicity and Mutagenicity Evaluations
Extensive preclinical evaluations have been conducted to assess the genotoxic and mutagenic potential of this compound. Across various in vitro and in vivo test systems, this compound has consistently demonstrated a lack of genotoxic effects.
While this compound has shown no genotoxic or mutagenic potential, animal carcinogenicity studies have reported an increased incidence of benign pituitary gland adenomas in rats. However, the relevance of these findings to humans has not been established. bccancer.bc.camedsinfo.com.auastrazeneca.com.auhres.ca
Table 1: Summary of this compound Genotoxicity and Mutagenicity Preclinical Findings
| Test Type | System | Result | Citation |
| Mutagenicity (Gene Mutations) | Mammalian in vitro mutation test | Not mutagenic | bccancer.bc.camedsinfo.com.au |
| Clastogenicity (Chromosomal) | Mammalian in vitro chromosome test | Not clastogenic | bccancer.bc.ca |
| Clastogenicity (Chromosomal) | Mammalian in vivo chromosome test | Not clastogenic | bccancer.bc.ca |
| Genotoxic Potential (Overall) | In vitro and in vivo tests | No evidence | astrazeneca.com.aufda.govfda.gov |
Preclinical Studies on Bone Density Alterations
Preclinical research has investigated the effects of this compound on bone density, particularly in the context of its mechanism of action, which involves the suppression of sex hormones. These studies indicate that this compound may contribute to decreased bone mineral density (BMD). bccancer.bc.camedsinfo.com.aucancercareontario.camedsinfo.com.aumedsafe.govt.nz
A notable preclinical study utilizing ovariectomized mice, a model for postmenopausal bone loss, explored the impact of this compound in the presence of varying estradiol concentrations, mimicking pre-, peri-, and post-menopausal human states. The findings revealed that this compound, under conditions of reduced estradiol, led to increased osteoclast activity and a subsequent reduction in trabecular bone. Specifically, osteoclast activity increased by 1.5 to 1.8-fold when estradiol levels simulated peri- and post-menopausal conditions compared to premenopausal levels. This increase in osteoclast activity resulted in a 1.34 to 1.69-fold reduction in trabecular bone volume. researchgate.net
Table 2: Preclinical Findings on this compound's Effect on Bone Density in Ovariectomized Mice
| Estradiol Level (Mimicked Human State) | Osteoclast Activity (Fold Increase vs. Premenopausal) | Trabecular Bone Reduction (Fold Reduction vs. Premenopausal) | Citation |
| Peri-menopausal (48.64 ± 18.44 pg/ml) | 1.5 - 1.8 | 1.34 - 1.69 | researchgate.net |
| Post-menopausal (1.00 ± 0.27 pg/ml) | 1.5 - 1.8 | 1.34 - 1.69 | researchgate.net |
These preclinical observations align with the understanding that this compound's suppressive effect on sex hormones can influence bone metabolism. Available data suggest that some recovery of bone mineral density may occur upon cessation of this compound therapy. cancercareontario.camedsinfo.com.aumedsafe.govt.nz
Clinical Research and Therapeutic Applications
Oncological Applications
Prostate Carcinoma Research
Clinical Efficacy in Localized and Locally Advanced Disease
Goserelin has demonstrated significant clinical efficacy in the management of localized and locally advanced prostate carcinoma by effectively achieving and maintaining castration levels of testosterone (B1683101). nih.govresearchgate.net A prospective, observational study conducted in China between 2017 and 2019 evaluated the effectiveness of this compound 10.8-mg depot in hormone treatment-naïve patients with localized or locally advanced prostate cancer. nih.govresearchgate.net The study reported that 90.2% of evaluable patients achieved a serum testosterone level below 50 ng/dL at week 24 ± 2. nih.govresearchgate.net Furthermore, the mean change from baseline in serum testosterone at week 24 ± 2 was observed to be -401.0 ng/dL. nih.govresearchgate.net Prostate-specific antigen (PSA) levels also showed a substantial reduction, with a mean change from baseline of -35.4 ng/mL at week 24 ± 2. nih.govresearchgate.net In a subset of patients, the mean serum PSA level decreased from 36.7 ng/mL at baseline to 0.7 ng/mL at week 24 ± 2. researchgate.net
Table 1: this compound Efficacy in Localized and Locally Advanced Prostate Carcinoma (Chinese Observational Study)
| Outcome Parameter | Baseline Value (Mean) | Week 24 ± 2 Value (Mean) | Change from Baseline (Mean) | Percentage Achieving Target |
| Serum Testosterone (ng/dL) | N/A | N/A | -401.0 ng/dL | 90.2% (<50 ng/dL) |
| Serum PSA (ng/mL) | 36.7 | 0.7 | -35.4 ng/mL | N/A |
Clinical Efficacy in Metastatic Prostate Carcinoma
In metastatic prostate carcinoma, this compound, as a GnRH agonist, induces chemical castration by initially stimulating the pituitary-gonadal axis, followed by a downregulation that ultimately shuts down testicular testosterone production. targetedonc.com This mechanism effectively reduces testosterone to castrate levels. nih.govbehmedicalbulletin.org A study comparing the efficacy of this compound 10.8 mg with leuprolide 22.5 mg in achieving castration levels in metastatic prostate cancer patients found similar outcomes between the two agents. behmedicalbulletin.org At the third month of treatment, all patients in both groups reached castrate levels. behmedicalbulletin.org The rates of patients whose testosterone levels exceeded castrate levels were 8% for leuprolide and 12% for this compound, indicating similar efficacy (p=0.641). behmedicalbulletin.org The mean testosterone levels at three months were 0.28 ng/mL for the this compound group and 0.26 ng/mL for the leuprolide group (p=0.592). behmedicalbulletin.org
Table 2: Comparison of this compound vs. Leuprolide in Metastatic Prostate Carcinoma (3-Month Data)
| Treatment Group | Patients Exceeding Castrate Levels (%) | Mean Testosterone Level at 3 Months (ng/mL) |
| This compound 10.8 mg | 12% | 0.28 |
| Leuprolide 22.5 mg | 8% | 0.26 |
Neoadjuvant and Adjuvant Therapy Studies
Neoadjuvant Therapy Studies Neoadjuvant androgen deprivation therapy (NADT) with this compound has been investigated prior to radical prostatectomy (RP) or radiation therapy (RT) for localized and locally advanced prostate cancer. amegroups.orgtandfonline.comfrontiersin.orgmedscape.com A trial by Schulman et al. in 2000, involving 402 patients with cT2-T3 prostate cancer, randomized patients to receive preoperative this compound plus flutamide (B1673489) for 3 months prior to RP versus RP alone. amegroups.org The neoadjuvant hormonal therapy (NHT) group showed higher rates of pathologic downstaging (15% vs. 7%, P<0.01) and lower rates of positive surgical margins in both cT2 (P<0.01) and cT3 (P=0.01) groups. amegroups.org A systematic review and meta-analysis of ten randomized trials assessing NHT prior to RP found that it was associated with a reduction in pathological T stage, increased rates of organ confinement, and decreased rates of positive surgical margins and lymph node positivity. amegroups.org The benefits in positive surgical margin rates and organ-confined rates were more pronounced with longer durations of neoadjuvant therapy. amegroups.org
Table 3: Adjuvant this compound + Radiotherapy Outcomes (RTOG 85-31 Trial)
| Outcome Parameter | RT Alone (%) | RT + Adjuvant this compound (%) | P-value |
| 10-Year Overall Survival | 39 | 49 | 0.002 |
| Prostate Cancer-Specific Mortality | 22 | 16 | 0.0052 |
| Local Failure Rate | 38 | 23 | <0.0001 |
| Distant Failure Rate | 39 | 24 | <0.0001 |
Combination Therapy Research (e.g., Androgen Receptor Antagonists)
This compound is frequently utilized in combination with nonsteroidal antiandrogens (NSAAs) such as flutamide, bicalutamide, and nilutamide (B1683758) to achieve complete androgen blockade (CAB). amegroups.orghematologyandoncology.netnih.govastrazenecaclinicaltrials.combioscientifica.com The RTOG 85-19 study investigated the combination of this compound and flutamide with concurrent definitive radiation therapy for patients with locally advanced prostate cancer. amegroups.org This combination successfully suppressed testosterone to castrate levels and led to a regression of palpable prostate tumors in 93% of the treated patients. amegroups.org
More recently, research has explored combining this compound with newer generation hormonal agents. A study (2020-2021) on 31 patients with locally advanced prostate cancer evaluated this compound combined with abiraterone (B193195) acetate (B1210297) and prednisone (B1679067) as neoadjuvant therapy prior to laparoscopic radical prostatectomy. whuhzzs.com After neoadjuvant therapy, the median PSA level was 0.101 ng/mL. whuhzzs.com A high rate of radical resection was achieved, with 93.5% of patients reaching a post-surgical PSA level of <0.2 ng/mL at 6 weeks. whuhzzs.com Pathological complete remission and minimal residual disease were observed in 12.9% of patients, and the therapy was associated with lower positive surgical margins. whuhzzs.com
The combination of LHRH agonists like this compound with next-generation hormonal agents (NHAs) such as abiraterone and enzalutamide (B1683756) is increasingly becoming a standard approach, demonstrating survival advantages in various stages of prostate cancer. nih.govascopubs.org this compound combined with abiraterone has shown a manageable safety profile, with relatively low incidences of hot flashes and fatigue. nih.gov In patients with advanced prostate cancer, 25 weeks of this compound plus abiraterone resulted in a ≥80% decline in PSA levels in all treated patients, with 76% achieving a PSA level ≤0.2 ng/mL and 98% achieving testosterone levels ≤50 ng/dL. nih.gov
Table 4: this compound + Abiraterone Neoadjuvant Therapy for Locally Advanced Prostate Cancer
| Outcome Parameter | Result (n=31) |
| Median PSA after Neoadjuvant Therapy | 0.101 ng/mL |
| Patients achieving radical PSA level (<0.2 ng/mL post-surgery) | 93.5% |
| Pathological Complete Remission / Minimal Residual Disease | 12.9% |
Intermittent versus Continuous Androgen Deprivation Therapy Studies
Table 5: Intermittent vs. Continuous ADT in Metastatic Prostate Cancer (SWOG 9346 Trial)
| Treatment Arm | Overall Survival (Median) | Hazard Ratio (vs. Continuous) | 95% CI (HR) |
| Continuous ADT | N/A | 1.00 (Reference) | N/A |
| Intermittent ADT | Inferior to Continuous | 1.09 | 1.00-1.24 |
Table 6: Intermittent vs. Continuous ADT in Advanced Prostate Cancer (Miller et al. Trial)
| Treatment Arm | Median Time to Death (Months) | P-value |
| Intermittent ADT | 51.4 | 0.658 |
| Continuous ADT | 53.8 |
Non-Oncological Clinical Research
Endometriosis Treatment Studies
Clinical research has extensively explored the efficacy of this compound in managing endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. Studies have consistently shown that this compound significantly reduces the extent of pelvic endometriosis and improves associated symptoms like dysmenorrhea, dyspareunia, and general pelvic pain. nih.govnih.gov
One multicenter, randomized, open study compared this compound (3.6 mg subcutaneously every 28 days for 24 weeks) with danazol (B1669791) (400 mg orally twice daily for 24 weeks) in 315 premenopausal women with stages I-IV endometriosis. Both treatments led to a significant reduction in subjective signs and symptoms scores during and after therapy. This compound demonstrated a greater mean percentage reduction in the revised American Fertility Society (AFS) endometriosis score (53%) compared to danazol (33%). Similarly, the reduction in endometrial implants score was higher with this compound (56%) than with danazol (46%). nih.gov
| Treatment Group | Mean % Reduction in Revised AFS Endometriosis Score | Mean % Reduction in Endometrial Implants Score |
|---|---|---|
| This compound (3.6 mg/28 days) | 53% | 56% |
| Danazol (400 mg twice daily) | 33% | 46% |
Further research has investigated the use of this compound post-operatively in patients with moderate to severe endometriosis. A large non-interventional, observational study in China found that this compound acetate was effective in reducing both symptom and total recurrence rates when used after surgery. The total recurrence rate was 8.2%, and the symptom recurrence rate was 5.6% up to 18 months post-surgery. The study also noted a significant decrease in pelvic pain, as indicated by an 85% reduction in the mean Visual Analog Scale (VAS) score from baseline. innovareacademics.in
| Outcome Measure | Rate (%) | 95% Confidence Interval |
|---|---|---|
| Total Recurrence Rate | 8.2% | 5.8-11.3% |
| Symptom Recurrence Rate | 5.6% | 3.6-8.2% |
Another randomized controlled trial explored the addition of hormone replacement therapy (HRT) to this compound treatment for endometriosis. Fifty premenopausal women with laparoscopically diagnosed endometriosis received either this compound alone (3.6 mg SC depot every 4 weeks for 24 weeks) or this compound plus HRT (25 micrograms transdermal 17 beta E2 daily and 5 mg medroxyprogesterone (B1676146) acetate orally daily for 20 weeks). Both groups showed a significant reduction in the extent of pelvic endometriosis and an improvement in symptoms, with no significant difference in efficacy between the two groups. nih.gov
In the management of ovarian endometriomas, a prospective, multicenter, randomized study compared this compound plus surgery to surgery alone. Following preoperative aspiration, patients were randomized to receive either monthly this compound 3.6 mg for 3 months (n=21) or no treatment (n=27) before definitive excision. The mean change in endometrioma size was -2.29 cm in the this compound group compared to -1.29 cm in the control group, a statistically significant difference (P = 0.036). This suggests that this compound pre-treatment leads to significantly smaller endometriomas at 3 months. researchgate.net
| Treatment Group | Mean Change in Endometrioma Size (cm) | Statistical Significance (P-value) |
|---|---|---|
| This compound (3.6 mg/month for 3 months) | -2.29 | 0.036 |
| No Treatment | -1.29 |
Adenomyosis Management Research
This compound has also been investigated for its role in the management of adenomyosis, a condition where endometrial tissue grows into the muscular wall of the uterus. GnRH agonists, including this compound, suppress gonadotropin secretion, leading to ovarian suppression and a hypoestrogenic state, which can induce regression of adenomyosis. medscape.com Studies have shown that this compound can significantly reduce uterine and adenomyoma volume and improve chronic pelvic pain associated with adenomyosis. medscape.com
A prospective randomized controlled study compared the efficacy of aromatase inhibitors (letrozole 2.5 mg/day) with GnRH agonists (this compound 3.6 mg/month) in reducing adenomyoma volume and improving symptoms. The study found similar efficacy between the two treatments. nih.gov The combination of aromatase inhibitors with GnRH analogs has also been reported to lead to substantial uterine volume reduction, suggesting potential synergistic benefits. mdpi.com For instance, a case report noted that concomitant administration of anastrozole (B1683761) (an aromatase inhibitor) and this compound acetate successfully reduced uterine volume and inhibited bleeding in a patient with severe adenomyosis and endometriosis who was resistant to progestin. mdpi.com
A prospective cohort study specifically evaluated the clinical efficacy of trimonthly this compound acetate (10.8 mg) compared to monthly this compound (3.6 mg) in premenopausal Chinese females with symptomatic adenomyosis. Both regimens, administered for 3 months, significantly reduced uterine volume, relieved dysmenorrhea symptoms, improved anemia, and reduced CA125 levels. No significant difference in clinical efficacy was observed between the two formulations. tandfonline.com
| Treatment Group | Effect on Uterine Volume | Effect on Dysmenorrhea (NRS Score) | Effect on Anemia (HGB Levels) | Effect on CA125 Levels |
|---|---|---|---|---|
| Trimonthly this compound (10.8 mg) | Significant Reduction | Significant Reduction | Significant Increase | Significant Reduction |
| Monthly this compound (3.6 mg) | Significant Reduction | Significant Reduction | Significant Increase | Significant Reduction |
These findings highlight this compound's role in medical management strategies for adenomyosis, particularly in reducing uterine size and alleviating pain, often as part of a broader treatment approach. medscape.comnih.govmdpi.comtandfonline.com
Mechanisms of Therapeutic Resistance
Primary (De Novo) and Acquired (Secondary) Endocrine Resistance
Therapeutic resistance to goserelin can be categorized as either primary (de novo) or acquired (secondary). Primary resistance refers to cases where the cancer does not respond to the initial this compound treatment. Acquired resistance, on the other hand, develops after an initial period of successful treatment. nih.gov The distinction between these two forms of resistance is crucial for understanding the underlying biological mechanisms and for developing effective second-line treatment strategies. nih.gov For instance, patients with secondary resistance to a combination of a Luteinizing hormone-releasing hormone (LHRH) analogue and tamoxifen (B1202) have shown responses to second-line treatments like this compound combined with anastrozole (B1683761). nih.gov
Androgen Receptor Pathway Bypass Mechanisms in Prostate Cancer
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression. mdpi.com While this compound-based androgen deprivation therapy (ADT) is initially effective, tumors can develop resistance by reactivating the AR signaling pathway. mdpi.com This can occur through various mechanisms, including:
AR Gene Amplification and Overexpression: An increase in the number of AR genes or elevated levels of the AR protein can sensitize cancer cells to even low levels of androgens, thereby overcoming the suppressive effects of this compound. nih.gov
Intratumoral Androgen Biosynthesis: Prostate cancer cells can develop the ability to synthesize their own androgens from precursor steroids, rendering them less dependent on testicular androgen production, which is suppressed by this compound. unina.it
AR Mutations: Mutations in the AR gene can alter its structure, leading to a receptor that is constitutively active, even in the absence of androgens, or that can be activated by other molecules. unina.it
Glucocorticoid Receptor Compensation: The glucocorticoid receptor (GR) can sometimes take over the function of the AR, binding to androgen response elements on DNA and driving the expression of genes that promote cancer cell survival and proliferation. nih.govunina.it Increased GR expression has been observed in patients undergoing ADT as a potential compensatory mechanism to bypass AR blockade. unina.it
Estrogen Receptor Pathway Deregulation in Breast Cancer
In premenopausal women with estrogen receptor-positive (ER+) breast cancer, this compound is used to suppress ovarian estrogen production. breastcancernow.org However, resistance can emerge through deregulation of the estrogen receptor pathway. A key mechanism is the development of mutations in the ESR1 gene, which encodes for the estrogen receptor α (ERα). semanticscholar.orgnih.govnih.gov These mutations, often found in the ligand-binding domain of the receptor, can lead to a constitutively active ERα that promotes tumor growth independently of estrogen. semanticscholar.orgyoutube.com Such mutations are rare in primary, untreated breast cancers but are more frequently detected in patients who have developed resistance to endocrine therapies. nih.govnih.govyoutube.com
| Common ESR1 Mutations Associated with Endocrine Resistance |
| Y537S/N/C/H |
| D538G |
| L536H/P/R/V |
This table lists common mutations in the ESR1 gene that have been linked to resistance to endocrine therapies in breast cancer. researchgate.net
Alterations in Cell Cycle and Survival Signaling Molecules
Resistance to this compound can also be driven by alterations in molecules that control the cell cycle and cell survival. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism. nih.govresearchgate.netnih.gov Hyperactivation of this pathway, often due to mutations in genes like PIK3CA, is a common mechanism of endocrine resistance in breast cancer. nih.govmdpi.com This overactive signaling can promote tumor growth even when estrogen receptor signaling is blocked by therapies like this compound. nih.govresearchgate.net
Activation of Alternate Survival Pathways and Growth Factor Signaling
Cancer cells can develop resistance to this compound by activating alternative survival pathways that are independent of the androgen or estrogen receptors. nih.goveur.nl This can involve the autocrine or paracrine production of growth factors such as epidermal growth factor (EGF), insulin-like growth factor 1 (IGF1), and others. nih.gov These growth factors can then stimulate other signaling pathways, such as the MAPK/ERK pathway, to promote cell proliferation and survival. mdpi.com In prostate cancer, for example, the upregulation of oncogenes like VAV3 and TWIST1 and the repression of tumor suppressor genes like DKK3 have been identified as potential mechanisms for bypassing the AR pathway. nih.goveur.nl
Strategies Under Investigation to Overcome Resistance
Several strategies are being investigated to overcome therapeutic resistance to this compound. In prostate cancer, novel GnRH antagonists and inhibitors of the CYP17 enzyme are being explored to achieve faster and more profound testosterone (B1683101) suppression without the initial testosterone surge seen with agonists like this compound. nih.gov For patients who develop castration-resistant prostate cancer (CRPC), androgen receptor signaling inhibitors such as enzalutamide (B1683756), abiraterone (B193195), and apalutamide (B1683753) have shown efficacy. researchgate.net
In breast cancer, for patients with ER+ disease who develop resistance, targeting the PI3K/Akt/mTOR pathway with inhibitors has emerged as a promising strategy. nih.gov Clinical trials have explored the combination of endocrine therapies with PI3K inhibitors like alpelisib (B612111) and buparlisib. nih.gov Furthermore, for patients with ESR1 mutations, newer generations of selective estrogen receptor degraders (SERDs) are being developed to target these altered receptors. youtube.com
Novel Formulations and Drug Delivery System Research
Extended-Release Microsphere Technologies
Extended-release microspheres are a key area of investigation for delivering goserelin over prolonged periods. These microscopic, biodegradable polymer-based spheres encapsulate the drug, allowing for its gradual release after injection. This technology aims to provide a more convenient administration schedule compared to daily injections or implants.
Poly(D,L-lactide-co-glycolide) (PLGA) is a biocompatible and biodegradable copolymer widely used in the development of controlled-release drug delivery systems. The ratio of lactic acid to glycolic acid in the polymer matrix can be adjusted to control the rate of polymer degradation and, consequently, the drug release profile. For this compound, PLGA-based microspheres are designed to release the drug over a period of one to three months.
Research has focused on optimizing the encapsulation of this compound within PLGA microspheres to achieve high drug loading and entrapment efficiency. Studies have reported entrapment efficiencies of over 90% in formulations that pretreat this compound with poloxamer or polyethylene (B3416737) glycol (PEG). google.comgoogle.com One study detailed a formulation with a drug loading amount of 3.64% and an entrapment efficiency of 92.9%. google.com Another achieved a drug loading of 3.59% with an entrapment efficiency of 90.4%. google.com The molar ratio of lactide to glycolide (B1360168) in the PLGA is a critical factor, with a 50:50 ratio being the most preferred for this compound formulations. google.com These injectable microsphere preparations are associated with reduced pain and bleeding at the injection site compared to implantable formulations. google.com
| Formulation Characteristic | Reported Value |
| Entrapment Efficiency | >90% |
| Drug Loading | 3.59% - 3.64% |
| PLGA Lactide:Glycolide Ratio | 50:50 (most preferred) |
To further refine the release kinetics of this compound, researchers have explored the use of hydrogel-microsphere composites. In these systems, a this compound-loaded hydrogel is encapsulated within a PLGA microsphere. This "Di-Depot" core-shell structure has been shown to achieve a high encapsulation efficiency of 94.16% and a low initial burst release of less than 2%. kinampark.comacs.orgnih.gov This composite system demonstrated a prolonged administration interval of 49 days and a significantly enhanced relative bioavailability that was 9.36-fold higher than the Zoladex® implant. kinampark.comacs.orgnih.gov The addition of 1-5% acetic acid was found to shorten the lag time for drug release to 6 days. kinampark.comacs.orgnih.gov The use of a poloxamer hydrogel within the PLGA microsphere is a key aspect of this technology. kinampark.comacs.orgnih.gov
| Parameter | Value |
| Encapsulation Efficiency | 94.16% |
| Initial Burst Release | <2% |
| Prolonged Administration Interval | 49 days |
| Relative Bioavailability vs. Zoladex® | 9.36-fold higher |
| Lag Time with Acetic Acid | 6 days |
Development of Injectable Depot Formulations
The development of injectable depot formulations of this compound represents a significant advancement in treatment convenience and patient experience. These formulations are designed to be administered via intramuscular or subcutaneous injection, forming a depot from which the drug is slowly released.
Luye Pharma Group has developed a this compound acetate (B1210297) extended-release microsphere formulation for intramuscular injection, LY01005, which is administered monthly. luye.comnih.gov This formulation utilizes innovative microsphere technology to ensure a steady and consistent release of the drug. luye.comluye.cn A key advantage of this injectable formulation is the ability to use a finer 21-gauge needle for administration, in contrast to the 16-gauge needle required for the Zoladex® implant, which may reduce injection site pain. nih.gov The company has also received approval for clinical trials in China for a 3-month long-acting this compound acetate extended-release microsphere injection, LY01022. luye.cn
Comparative Studies of Different Sustained-Release this compound Formulations (e.g., Monthly vs. Quarterly Depot)
Several studies have compared the efficacy of monthly versus quarterly depot formulations of this compound, generally finding the 3-month formulation to be non-inferior to the 1-month formulation.
A Phase 3 clinical trial in pre-menopausal women with estrogen receptor-positive advanced breast cancer compared a 3-monthly 10.8 mg this compound depot with the monthly 3.6 mg depot. nih.gov The study found that the 3-monthly formulation was non-inferior to the monthly formulation, with a progression-free survival (PFS) rate at 24 weeks of 61.5% for the 10.8 mg group and 60.2% for the 3.6 mg group. nih.gov The objective response rates (ORR) were also similar between the two groups (23.9% vs. 26.9%). nih.gov Furthermore, mean serum estradiol (B170435) (E2) concentrations at week 24 were comparable, demonstrating effective hormonal suppression with both regimens (20.3 pg/mL for the 10.8 mg group and 24.8 pg/mL for the 3.6 mg group). nih.gov
A real-world evidence study in the U.S. also concluded that the 3-month this compound 10.8 mg depot is non-inferior to the monthly 3.6 mg formulation in premenopausal women with breast cancer. uthscsa.eduspringermedicine.comresearchgate.net This study reported 12-month real-world event-free survival (rwEFS) rates of 79.2% for the 10.8 mg group and 76.6% for the 3.6 mg group. uthscsa.eduspringermedicine.comresearchgate.net
| Study Type | Patient Population | Formulation Comparison | Primary Endpoint | Result |
| Phase 3 Clinical Trial nih.gov | Premenopausal women with ER+ advanced breast cancer | This compound 10.8 mg (3-monthly) vs. 3.6 mg (monthly) | PFS Rate at 24 weeks | 61.5% vs. 60.2% (Non-inferior) |
| Real-World Evidence Study uthscsa.eduspringermedicine.comresearchgate.net | Premenopausal women with breast cancer | This compound 10.8 mg (3-monthly) vs. 3.6 mg (monthly) | 12-month rwEFS Rate | 79.2% vs. 76.6% (Non-inferior) |
Research on Long Term Physiological and Pathophysiological Effects
Bone Mineral Density Changes and Osteoporosis Pathophysiology
Goserelin's mechanism of action, which involves the suppression of sex hormones, predictably impacts bone health. This hormonal suppression leads to a decrease in bone mineral density (BMD) and an elevated risk of fragility fractures. ascopubs.org
Research has consistently demonstrated bone loss associated with this compound treatment:
In premenopausal women, this compound monotherapy has been linked to a 5% decrease in total body BMD over two years. ascopubs.org
The ABCSG-12 study, involving premenopausal women with breast cancer, revealed substantial lumbar spine BMD losses at three years: 9.0% in those receiving this compound/tamoxifen (B1202) and 13.6% in those receiving this compound/anastrozole (B1683761). ascopubs.org
For prostate cancer patients undergoing androgen deprivation therapy (ADT), which includes this compound, bone mass can decrease by 2% to 5% annually, escalating the risk of hip and vertebral fractures by 20% to 50% over five years. bbcbonehealth.orgnih.gov
Osteoporosis, characterized by reduced bone mass and deterioration of bone tissue microarchitecture, significantly increases fracture susceptibility. melbournebreastcancersurgery.com.au While some studies suggest a partial recovery of bone density after this compound cessation, the extent of this recovery and its long-term implications for fracture risk remain incompletely understood. theros.org.uktandfonline.com Notably, a study in women with endometriosis showed that lumbar BMD, which significantly decreased after six months of GnRH agonist treatment, returned to pre-treatment levels 24 months after treatment withdrawal. nih.gov
Data Table 8.1.1: Bone Mineral Density Changes with this compound Therapy
| Patient Group | Treatment Duration | BMD Change (Lumbar Spine/Total Body) | Reference |
| Premenopausal Women | 2 years | -5% (Total Body) | ascopubs.org |
| Premenopausal Women (ABCSG-12: this compound/Tamoxifen) | 3 years | -9.0% (Lumbar Spine) | ascopubs.org |
| Premenopausal Women (ABCSG-12: this compound/Anastrozole) | 3 years | -13.6% (Lumbar Spine) | ascopubs.org |
| Premenopausal Women | 2 years | -5% to -10% (Bone Density) | theros.org.uk |
| Prostate Cancer Patients (ADT) | Per year | -2% to -5% (Bone Mass) | bbcbonehealth.orgnih.gov |
Metabolic Alterations (e.g., Hyperglycemia, Dyslipidemia) and Associated Research
Androgen deprivation therapy (ADT), encompassing GnRH agonists like this compound, is associated with a range of metabolic alterations. researchgate.netnih.gov These changes contribute to an increased risk of metabolic syndrome, a known risk factor for cardiovascular disease. researchgate.net
Key metabolic alterations observed with this compound therapy include:
Hyperglycemia and Insulin (B600854) Resistance: ADT can lead to elevated blood glucose levels and reduced insulin sensitivity. researchgate.netnih.govresearchgate.net Studies indicate a positive association between ADT and the risk of metabolic syndrome (Relative Risk: 1.75). researchgate.net New-onset diabetes and worsening HbA1c levels have also been linked to ADT. researchgate.net
Dyslipidemia: Changes in lipid profiles are common. Prospective studies have documented increases in total cholesterol (up to 10.6%), triglycerides (over 25%), and high-density lipoprotein (HDL) (8% to 20%) with GnRH agonist therapy. nih.gov While short-term studies initially showed no changes in low-density lipoprotein (LDL), a 12-month prospective study of patients on GnRH agonist therapy reported a 7.3% increase in LDL levels, alongside a 9% increase in total cholesterol, an 11.3% increase in HDL, and a 26.5% increase in triglycerides. nih.gov These lipid and glucose alterations are often prominent in the early stages of ADT. researchgate.net
Body Composition Changes: ADT is also associated with increased adiposity (body fat) and a decrease in lean muscle mass. researchgate.netnih.gov
Data Table 8.2.1: Lipid Profile Changes with GnRH Agonist Therapy (12-Month Prospective Study)
| Lipid Parameter | Change (%) | Reference |
| Total Cholesterol | +9% | nih.gov |
| Triglycerides | +26.5% | nih.gov |
| HDL | +11.3% | nih.gov |
| LDL | +7.3% | nih.gov |
Cardiovascular Implications Research
Hormone deprivation therapies, including this compound, can indirectly affect cardiovascular health by altering cholesterol profiles and potentially increasing the risk of cardiovascular events. droracle.ai
Research on cardiovascular implications includes:
Increased Risk of Adverse Events: GnRH agonists may be associated with an increased risk of cardiovascular adverse events, including hypertension, myocardial infarction, and thrombosis. droracle.ai
FDA Reported Reactions: The FDA drug label for Zoladex (this compound) lists cardiovascular adverse reactions such as arrhythmia, cerebrovascular accident, hypertension, myocardial infarction, and peripheral vascular disorder, occurring in more than 1% but less than 5% of patients. droracle.aidroracle.ai Other cardiac-related adverse reactions reported include chest pain, palpitations, and tachycardia. droracle.aidroracle.ai
Comparison with GnRH Antagonists: Some studies suggest that GnRH agonists may carry a higher risk of cardiovascular adverse events compared to GnRH antagonists. droracle.aidroracle.aispringermedizin.de
Prostate Cancer Studies: In men treated for prostate cancer, GnRH analogues have been shown to increase the risk of coronary heart disease (Hazard Ratio [HR]: 1.16; p < 0.001), myocardial infarction (HR: 1.11; p = 0.03), and sudden cardiac death (HR: 1.16; p = 0.004). mdpi.com
Cardiovascular Mortality: However, a large randomized phase III trial (RTOG 85-31) investigating this compound in men with locally advanced prostate cancer found no statistically significant increase in cardiovascular mortality after a median follow-up of 8.1 years. nih.gov At nine years, the cardiovascular mortality rate for men receiving adjuvant this compound was 8.4% compared to 11.4% for those not receiving it, and the treatment arm was not significantly associated with an increased risk of cardiovascular mortality. nih.gov
The evidence regarding the consistency of cardiovascular risks associated with GnRH agonists requires further research. droracle.ai
Cognitive Function Research in the Context of Hormonal Suppression
Androgen deprivation therapy (ADT), which includes LHRH agonists like this compound, has been investigated for its impact on cognitive function. nih.govnih.govuq.edu.au
Key findings in cognitive function research include:
Specific Cognitive Domains: Some studies indicate that LHRH agonists may affect specific cognitive domains, such as visuospatial abilities and executive function. nih.gov
Memory Impairment: An earlier study involving 50 men on LHRH agonist treatment, including this compound, reported significant decreases in verbal and visual memory compared to a control group. nih.gov In this study, 24 out of 50 men receiving LHRH agonist treatment demonstrated a reliable decline in cognitive tasks. nih.gov
Attention, Memory, and Executive Function: Another study found that men receiving androgen suppression monotherapy performed worse in 3 out of 12 tests assessing attention, memory, and executive function. uq.edu.au At six months, 26% of men on active treatment showed a clinically significant decline in one or more cognitive tests. uq.edu.au
Testosterone (B1683101) Depletion: The depletion of testosterone may negatively affect working memory, verbal memory, and visual-spatial ability. nih.gov
Estrogen Decline: The effects of estradiol (B170435) decline during ADT have been linked to impaired visual memory of figures and recognition speed of numbers, while verbal fluency showed improvement. nih.gov
Women with Breast Cancer: In women undergoing endocrine therapy for breast cancer, including ovarian function suppression with this compound, cognitive symptoms have been reported. oup.commdpi.com While chemotherapy is often associated with more pronounced cognitive symptoms, rates of cognitive impairment based on formal neuropsychological tests in women on endocrine therapy range from 32% to 64%. oup.com One study indicated that endocrine therapy was associated with prolonged processing speed, reduced attention and memory, and slower response speed compared to healthy controls. mdpi.com
Data Table 8.4.1: Cognitive Changes in Men on Androgen Suppression Monotherapy
| Cognitive Domain | Performance Change (at 6 months) | Percentage of Patients with Clinically Significant Decline | Reference |
| Attention | Worse in some tests | 26% (in one or more cognitive tests) | uq.edu.au |
| Memory | Worse in some tests | 26% (in one or more cognitive tests) | uq.edu.au |
| Executive Function | Worse in some tests | 26% (in one or more cognitive tests) | uq.edu.au |
| Verbal Memory | Significant decrease (in one study) | N/A | nih.gov |
| Visual Memory | Significant decrease (in one study) | N/A | nih.gov |
Methodological Advances and Research Tools in Goserelin Studies
Bioanalytical Methods for Goserelin and Metabolite Quantification
Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Various bioanalytical methods have been developed and refined for this purpose.
Radioimmunoassays (RIAs) Historically, radioimmunoassays (RIAs) have been used in this compound pharmacokinetic investigations wikidata.orgguidetomalariapharmacology.org. These methods have demonstrated sensitivity and selectivity, with a reported limit of detection (LOD) of approximately 0.15 ng/mL wikidata.orgguidetomalariapharmacology.org. However, a notable limitation of RIAs is their potential for cross-reactivity with structurally similar peptides, which can impede the accurate quantification of this compound in plasma wikidata.orgguidetomalariapharmacology.org.
Metabolite Analysis this compound undergoes metabolism primarily through the hydrolysis of its C-terminal amino acids ebi.ac.uk. Key circulating components identified include the 1-7 fragment in serum and the 5-10 fragment in urine ebi.ac.uk. Liquid chromatography ion-trap mass spectrometry (LC-ITMS) has been employed to determine and monitor the acylation of released this compound, revealing that arginine residues can undergo acylation with glycolic acid and lactic acid units from the polymer matrix.
Advanced Imaging Techniques in Response Assessment
Advanced imaging techniques play a pivotal role in assessing the therapeutic response to this compound, particularly in oncology.
Multiparametric Magnetic Resonance Imaging (mpMRI) Multiparametric Magnetic Resonance Imaging (mpMRI) is increasingly utilized for disease detection, localization, and characterization, and is instrumental in the post-treatment evaluation and follow-up of prostate cancer. mpMRI can effectively differentiate between the effects of therapy and normal post-treatment changes in tissues. Functional MRI techniques, such as diffusion-weighted imaging (DWI), provide qualitative and quantitative information for monitoring therapeutic response to androgen deprivation therapy (ADT), which this compound induces, in prostate cancer patients. Changes in prostate tumor volume observed during neoadjuvant ADT can serve as a predictor for prostate cancer recurrence. Studies have shown that a low relative lesion volume at baseline mpMRI can predict pathologic response in patients receiving neoadjuvant enzalutamide (B1683756) plus ADT. The integration of various mpMRI sequences, including DWI and dynamic contrast-enhanced (DCE) MRI, is crucial for detecting recurrent disease, especially when conventional T2-weighted images alone may not be sufficient.
Genomic and Proteomic Profiling for Biomarker Identification and Prognosis
Genomic and proteomic profiling offer powerful approaches for identifying biomarkers that predict response to this compound and inform patient prognosis.
Genomic Profiling Genomic profiling, often employing circulating tumor DNA (ctDNA) and next-generation sequencing, is used to identify molecular alterations and correlate them with clinical outcomes. In studies involving this compound and other endocrine therapies for breast cancer, genomic profiling has revealed frequent alterations in genes that regulate the cell cycle, endocrine pathways, and receptor tyrosine kinase (RTK) pathways. Specific genes like TP53 and CCND1 have been identified as potential prognostic biomarkers, with their alteration status impacting progression-free survival (PFS). Genomic profiling can also assist in identifying markers of resistance, such as MYC or RAD21 amplification, which may indicate a lack of response to androgen receptor pathway inhibitors. Furthermore, network pharmacology approaches have been applied to identify potential drug targets related to this compound, leading to the identification of differentially expressed genes (DEGs) that can predict prognosis and suggest novel biomarkers for this compound sensitivity.
Proteomic Profiling Proteomic profiling, particularly of patient serum, is a significant technology for the rapid discovery of diagnostic and prognostic biomarkers. This approach can identify protein signatures that serve as diagnostic classifiers. In the context of this compound, proteomic analysis complements genomic studies by providing insights into tumor progression and susceptibilities to treatment. For instance, proteomic studies have investigated the effects of androgen deprivation, observing changes in the densities of immune cells within tumor stroma and zones.
Real-World Evidence (RWE) Study Methodologies
Real-World Evidence (RWE) studies are increasingly important in evaluating the effectiveness and safety of treatments like this compound in routine clinical practice.
Definition and Purpose RWE studies involve the collection and analysis of data generated outside the controlled environment of traditional randomized clinical trials. The primary goal of RWE is to generate evidence on treatment outcomes, comparative effectiveness, and safety profiles in real-world settings.
Methodologies RWE methodologies encompass various study designs, with observational studies being a prominent category. These can be broadly classified as prospective or retrospective.
Retrospective Observational Studies: In these studies, the population of interest and exposure/treatment information are identified from historical data, such as electronic medical records (EMR) and curated progress notes. A retrospective, observational, non-inferiority study, for example, utilized U.S. EMR data to compare real-world event-free survival (rwEFS) rates at 12 months for different this compound doses in breast cancer patients.
Prospective Observational Studies: Also known as cohort studies, these designs track a group of individuals over a defined period, collecting data on exposures and outcomes as they occur to examine associations and causality. A multicenter, prospective, observational study was conducted in China to assess the real-world effectiveness of this compound 10.8-mg depot in prostate cancer patients, monitoring changes in serum testosterone (B1683101) and prostate-specific antigen (PSA) levels.
Data Sources RWE studies for this compound frequently leverage structured, de-identified, patient-level data derived from electronic health records (EHR) and claims databases. Other real-world data (RWD) sources can include patient registries, surveys, and patient-reported outcomes.
Applications in this compound Studies RWE studies have been instrumental in comparing treatment outcomes and patterns for different this compound dosing regimens (e.g., 3.6 mg versus 10.8 mg) in both breast and prostate cancer patients. These studies provide valuable insights into long-term efficacy, patient adherence, and follow-up patterns within diverse patient populations. For instance, a real-world analysis of this compound treatment patterns in women with breast cancer found that the 12-month real-world event-free survival rates were 76.6% for this compound 3.6 mg and 79.2% for this compound 10.8 mg, supporting the non-inferiority of the 10.8 mg dose. The study also observed that more patients remained on this compound 10.8 mg at years 1 and 2 post-treatment initiation compared to this compound 3.6 mg.
Table 1: Real-World Event-Free Survival and Treatment Discontinuation Rates for this compound in Breast Cancer
| This compound Dose | 12-Month Real-World Event-Free Survival (rwEFS) Rate | Patients Remaining on Treatment at Year 1 | Patients Remaining on Treatment at Year 2 |
| 3.6 mg | 76.6% | 39.6% | 23.1% |
| 10.8 mg | 79.2% | 51.2% | 32.4% |
Future Directions and Emerging Research Avenues
Exploration of New Therapeutic Combinations and Sequential Strategies
Research continues to explore Goserelin's role in combination and sequential therapeutic strategies, particularly in breast cancer. Studies have highlighted the benefits of adding this compound to endocrine therapies for ovarian function suppression (OFS) and to chemotherapy for ovarian function preservation (OFP) in early-stage breast cancer nih.gov. Emerging data supports its use in combination with newer agents such as cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors and bone-modifying agents nih.gov.
A phase II trial investigated this compound combined with exemestane (B1683764) in premenopausal women with locally advanced or metastatic breast cancer. This combination demonstrated a median progression-free survival (PFS) of 13 months and a clinical benefit rate (CBR) of 65.9% nih.govascopubs.orgasco.org. Another study compared this compound plus anastrozole (B1683761) with tamoxifen (B1202) in premenopausal women with estrogen receptor-positive operable breast cancer, suggesting that the anastrozole-Goserelin combination could be a beneficial neoadjuvant treatment option for tumor shrinkage and breast-conserving surgery becarispublishing.com.
Furthermore, the ASTRRA study, which randomized premenopausal women with early-stage ER-positive breast cancer who had received adjuvant chemotherapy to tamoxifen for 5 years or tamoxifen for 5 years plus this compound for 2 years, showed a significant disease-free survival (DFS) advantage with the addition of this compound nih.gov.
Table 1: Select this compound Combination Therapy Research Findings
| Combination Therapy | Patient Population | Key Outcome | Median PFS/DFS (months) | CBR (%) | ORR (%) | Source |
| This compound + Exemestane | Premenopausal women with locally advanced or metastatic breast cancer | PFS, ORR, CBR | 13 (PFS) nih.govascopubs.org | 65.9 nih.govascopubs.org | 38.6 nih.govascopubs.org | nih.govascopubs.orgasco.org |
| This compound + Anastrozole | Premenopausal women with ER+ operable breast cancer (neoadjuvant) | Tumor shrinkage, breast-conserving surgery | N/A | N/A | N/A | becarispublishing.com |
| This compound + Tamoxifen | Premenopausal women with ER+ early-stage breast cancer (adjuvant) | DFS advantage | N/A | N/A | N/A | nih.gov |
| This compound + Ribociclib (B560063) + NSAI (Letrozole/Anastrozole) | Premenopausal/Perimenopausal women with HR+/HER2- inoperable locally advanced or metastatic breast cancer | Investigating efficacy vs. chemotherapy | N/A | N/A | N/A | mycancergenome.org |
Development of Personalized Medicine Approaches for Patient Stratification
Personalized medicine aims to tailor medical treatments to individual patients based on their unique characteristics, including genetic makeup, lifestyle, and environmental factors oxfordglobal.com. In clinical oncology, biomarkers are crucial for identifying, stratifying, and monitoring patients to guide more informed clinical decisions and minimize adverse effects oxfordglobal.commdpi.comresearchgate.net.
Long-term follow-up of the Stockholm trial (STO-5) showed that the benefit of adjuvant this compound and tamoxifen in premenopausal women with estrogen receptor-positive breast cancer differed according to genomic risk status nih.govascopost.comascopubs.org. Genomic low-risk patients benefited most from tamoxifen, while genomic high-risk patients derived early benefit from this compound nih.govascopost.com. This suggests that multigene assays may help tailor the selection of endocrine therapy in this setting nih.govascopost.com. Further research is needed to identify predictive biomarkers that enable the identification of patients who will benefit from either escalated or de-escalated treatment nih.gov.
Innovations in Drug Delivery Technologies
Innovations in drug delivery systems are a significant area of research for this compound, aiming to enhance patient convenience, adherence, and treatment effectiveness patsnap.commarketresearchintellect.com. The current market primarily features this compound acetate (B1210297) sustained-release implants, available in 3.6mg and 10.8mg concentrations, designed for continuous release over periods like 28 days or 12 weeks patsnap.comarchivemarketresearch.comnih.govcancernetwork.com.
Research efforts are directed towards developing novel formulations, such as improved implantable devices and sustained-release microsphere delivery systems, which could potentially be eligible for new patents patsnap.compatsnap.compatsnap.com. For instance, Luye Pharma has developed this compound Acetate Extended-Release Microspheres for Injection (LY01005), designed for once-monthly intramuscular administration, aiming for stable and consistent drug release, reduced injection site reactions, and improved patient compliance luye.cnbiospace.comnih.gov. This innovative microsphere technology has shown comparable bioavailability to existing implants and has met primary endpoints in Phase III clinical trials for breast cancer luye.cnnih.gov. Studies are also exploring this compound-loaded poloxamer hydrogel in PLGA microspheres, demonstrating high encapsulation efficiency, low burst release, and prolonged administration intervals, potentially offering enhanced relative bioavailability compared to current implants kinampark.comjpionline.orgresearchgate.net.
Table 2: Innovations in this compound Drug Delivery Systems
| Delivery System | Key Features | Administration Frequency | Status/Research Focus | Source |
| Sustained-Release Implants | Biodegradable copolymer matrix, continuous release | Every 28 days / 12 weeks | Marketed, ongoing research for improved biocompatibility and smaller sizes | patsnap.comarchivemarketresearch.comnih.govcancernetwork.com |
| Extended-Release Microspheres (LY01005) | Microsphere technology, steady and consistent release, reduced injection site reactions | Once monthly (intramuscular) | Phase III clinical trials (breast cancer), new drug application under review (prostate cancer) | luye.cnbiospace.comnih.gov |
| PLGA Microspheres with Poloxamer Hydrogel | Core-shell di-depot structure, high encapsulation, low burst release, enhanced bioavailability | ~49 days (subcutaneous) | Research and optimization for controlled release | kinampark.comjpionline.orgresearchgate.net |
Investigation into Interactions with Novel Agents (e.g., Cannabinoids, Immunotherapies)
While the provided search results did not yield specific detailed research findings on this compound's direct interactions with cannabinoids or immunotherapies, the broader field of oncology is actively investigating combination therapies with novel agents. For instance, epigenetic drugs can synergize with other cancer therapies by modulating the metabolic and pathological characteristics of cancer cells and immune cells nih.gov. Immune checkpoint inhibitors (ICIs) are a significant area of research, and epigenetic modifications can enhance their effectiveness nih.gov. Although GnRH agonists like this compound are initial hormonal therapies for prostate cancer, their association with cardiovascular events necessitates further research into combination strategies that mitigate such risks while enhancing therapeutic outcomes mdpi.com. The ELEVATE trial, for example, is studying elacestrant (B1663853) in combination with everolimus (B549166) or ribociclib for ER+/HER2- metastatic breast cancer, highlighting the ongoing exploration of novel combinations in hormone-sensitive cancers targetedonc.com.
Epigenetic Modulators and this compound Therapy Research
Epigenetic modulation, which involves altering gene expression without changing the underlying DNA sequence, is a promising area in cancer research ascopubs.orgnih.gov. Histone deacetylase inhibitors (HDACis) and DNA methyltransferase inhibitors (DNMTis) are examples of epigenetic modulators that have shown potential in treating breast cancer, often in combination with chemotherapy or hormonal therapy nih.govascopubs.orgnih.gov. While direct studies combining this compound with specific epigenetic modulators were not extensively detailed in the provided search results, the broader concept of epigenetic therapies is being explored to enhance treatment efficacy and potentially mitigate therapy-induced aging nih.govnih.gov. For instance, HDAC inhibitors have been shown to restore functional progesterone (B1679170) receptors in endometrial cancer cell lines ascopubs.org. This suggests a potential avenue for future research to investigate how this compound, as a hormonal therapy, could synergize with epigenetic modulators to improve outcomes in hormone-sensitive cancers by influencing gene expression and overcoming resistance mechanisms.
Long-Term Survivorship Research and Quality of Life as a Research Endpoint
Table 3: this compound and Long-Term Outcomes/Quality of Life
| Study/Context | Patient Population | Key Long-Term Outcome | Quality of Life Findings | Source |
| STO-5 Trial (20-year follow-up) | Premenopausal women with ER+ breast cancer | Long-term reduction in distant recurrence risk | Not explicitly detailed in QoL context, but overall treatment benefit assessed | ascopost.comascopubs.org |
| ZIPP Trial | Premenopausal women with early breast cancer | Reduced risk of event-free survival, recurrence, breast cancer mortality, overall mortality | Not explicitly detailed in QoL context | jhoponline.comnih.gov |
| 10.8-mg this compound depot | Advanced prostate cancer | Sustained testosterone (B1683101) suppression, PSA response | QoL largely unchanged, except for decreased sexual interest | nih.gov |
| Degarelix (B1662521) vs. This compound + Bicalutamide | Prostate cancer with LUTS | Degarelix non-inferior in reducing IPSS | Significantly more degarelix patients had improved QoL | karger.com |
| OPTION Trial | Premenopausal women with early breast cancer undergoing chemotherapy | Not explicitly a long-term survival endpoint, but QoL over time | Initial increase in vasomotor symptoms with this compound, but short-term negative effect reversed by 24 months, improved QoL | researchgate.net |
Q & A
Basic: What experimental methodologies are used to assess the mechanism of action of goserelin in hormone-sensitive cancers?
Answer:
this compound’s mechanism as a GnRH agonist involves suppressing ovarian/testicular steroidogenesis via the hypothalamic-pituitary-gonadal axis. Key experimental approaches include:
- Hormone level monitoring : Serial measurements of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol/testosterone pre- and post-treatment to confirm suppression .
- Receptor binding assays : Radioligand competition studies to quantify this compound’s affinity for GnRH receptors .
- Comparative clinical trials : Randomized studies comparing this compound monotherapy with surgical castration or other GnRH analogs to validate equipotency in hormone suppression .
Advanced: How should researchers design trials to evaluate this compound’s synergistic effects with adjuvant therapies (e.g., tamoxifen, chemotherapy)?
Answer:
Optimal trial design involves:
- Stratified randomization : By hormone receptor status (e.g., ER/PR positivity in breast cancer) to account for differential response rates .
- Pharmacodynamic endpoints : Monitoring estradiol/testosterone suppression alongside tumor response to distinguish additive vs. synergistic effects .
- Dose-timing optimization : For example, initiating this compound before chemotherapy to mitigate ovarian toxicity, as shown in POEMS/S0230 .
- Long-term follow-up : Tracking survival endpoints (e.g., 5-year DFS/OS) and late toxicities (e.g., bone density loss) .
Basic: What statistical methods are appropriate for analyzing survival outcomes in this compound trials?
Answer:
- Kaplan-Meier analysis : For estimating survival probabilities (e.g., 5-year OS in prostate cancer trials) .
- Cox proportional hazards models : To adjust for covariates like Gleason score or menopausal status .
- Sensitivity analyses : Addressing missing data (e.g., ovarian failure rates in incomplete datasets) using multiple imputation or worst-case scenarios .
Advanced: How can researchers resolve contradictions in data on this compound’s ovarian protective effects during chemotherapy?
Answer:
Conflicting results (e.g., variable rates of ovarian failure preservation) require:
- Meta-analytic approaches : Pooling data from trials like POEMS/S0230 and SOFT to assess heterogeneity .
- Subgroup analysis : Stratifying by age (<40 vs. ≥40 years) and chemotherapy regimen (e.g., cyclophosphamide dose intensity) .
- Biomarker integration : Correlating anti-Müllerian hormone (AMH) levels pre-treatment with ovarian recovery post-therapy .
Basic: What preclinical models are used to study this compound’s efficacy before clinical translation?
Answer:
- Xenograft models : Estrogen-dependent breast cancer cell lines (e.g., MCF-7) implanted in ovariectomized mice to test tumor regression under this compound-induced hypoestrogenism .
- Pharmacokinetic studies : Measuring this compound’s half-life and tissue distribution in rodent models .
- In vitro assays : Testing apoptosis induction in prostate cancer cells (e.g., LNCaP) under androgen-deprived conditions .
Advanced: How can real-world evidence (RWE) complement RCTs in evaluating this compound’s long-term outcomes?
Answer:
- Registry data linkage : Correlating electronic health records (EHRs) with cancer registries to assess adherence and late recurrences .
- Propensity score matching : Balancing confounders (e.g., age, comorbidities) between this compound-treated and control cohorts in observational studies .
- Comparative effectiveness research : Using RWE to compare 3-monthly vs. monthly this compound dosing in diverse populations .
Basic: What validated biomarkers predict response to this compound in hormone-sensitive cancers?
Answer:
- Hormone receptor status : ER/PR positivity in breast cancer correlates with higher response rates (33% vs. <10% in ER-negative tumors) .
- Baseline gonadotropin levels : Pre-treatment LH/FSH ratios predict depth of suppression .
- Genetic polymorphisms : Variants in GnRH receptor genes (e.g., GNRHR) associated with differential pharmacokinetics .
Advanced: What methodologies address ethical challenges in trials involving this compound’s reversible ovarian suppression vs. irreversible interventions?
Answer:
- Patient preference studies : Incorporating shared decision-making tools to weigh fertility preservation against cancer control .
- Long-term toxicity monitoring : Regular assessments of bone mineral density and cognitive function in premenopausal women .
- Reversibility endpoints : Documenting menstrual recovery rates post-treatment to validate this compound’s transient effects .
Basic: How do researchers standardize this compound administration across multi-center trials?
Answer:
- Dose calibration : Uniform subcutaneous implantation techniques for 3.6 mg/10.8 mg depots .
- Pharmacovigilance protocols : Centralized reporting of adverse events (e.g., injection-site reactions) .
- Blinding strategies : Placebo implants matched in appearance/texture for control arms .
Advanced: What translational frameworks integrate this compound’s preclinical data into clinical trial design?
Answer:
- Pharmacodynamic bridging studies : Aligning estradiol suppression levels in animal models with human equivalents .
- Dose-escalation protocols : Using NOAEL (no observed adverse effect level) from toxicology studies to define Phase I safety thresholds .
- Biomarker-driven trials : Enriching recruitment for patients with high GnRH receptor expression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
